molecular formula C10H14ClNO2 B6164791 3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride CAS No. 861051-08-3

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride

Cat. No. B6164791
CAS RN: 861051-08-3
M. Wt: 215.7
InChI Key:
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Description

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride, commonly known as 4-hydroxybenzyl-2-amino-butyrate hydrochloride, is an important organic compound that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and alcohol. It is an important intermediate for the synthesis of various compounds, and it has been used as a catalyst in various kinds of reactions. It also has a wide range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.

Scientific Research Applications

4-hydroxybenzyl-2-amino-butyrate hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in various kinds of reactions, including the synthesis of cyclic compounds and the formation of amide bonds. It has also been used in the synthesis of drugs, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, it has been used in the synthesis of food additives and fragrances.

Mechanism of Action

The mechanism of action of 4-hydroxybenzyl-2-amino-butyrate hydrochloride is not fully understood. However, it is believed to act as an acid catalyst in certain reactions, and it may also act as a proton donor in other reactions. Additionally, it may act as a nucleophile in certain reactions, and it may also act as a reducing agent.
Biochemical and Physiological Effects
4-hydroxybenzyl-2-amino-butyrate hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative effects, as well as anti-cancer effects. Additionally, it has been shown to have an anti-microbial effect, and it may also have an anti-viral effect.

Advantages and Limitations for Lab Experiments

4-hydroxybenzyl-2-amino-butyrate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available. Additionally, it is fairly stable, and it is soluble in a variety of solvents. However, it is important to note that it is a strong acid, and it should be handled with care.

Future Directions

There are several potential future directions for the use of 4-hydroxybenzyl-2-amino-butyrate hydrochloride. It could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of new drugs, such as antibiotics and anti-cancer drugs. Furthermore, it could be used in the synthesis of food additives and fragrances. Finally, it could be used in the development of new laboratory techniques, such as chromatography and spectroscopy.

Synthesis Methods

4-hydroxybenzyl-2-amino-butyrate hydrochloride can be synthesized in several different ways. One of the most common methods is by the reaction of 4-hydroxybenzaldehyde and 2-amino-butyric acid. This reaction is typically carried out in an acidic medium, such as hydrochloric acid, and it yields the desired compound in a high yield. Other methods of synthesis include the reaction of 4-hydroxybenzyl alcohol and 2-amino-butyric acid, as well as the reaction of 4-hydroxybenzyl chloride and 2-amino-butyric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 4-(4-hydroxyphenyl)but-3-en-2-one, which is then reacted with ammonia to form 3-amino-4-(4-hydroxyphenyl)butan-2-one. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst to form 4-(4-hydroxyphenyl)but-3-en-2-one.", "Step 2: Addition of ammonia to 4-(4-hydroxyphenyl)but-3-en-2-one to form 3-amino-4-(4-hydroxyphenyl)butan-2-one.", "Step 3: Addition of hydrochloric acid to 3-amino-4-(4-hydroxyphenyl)butan-2-one to form the hydrochloride salt." ] }

CAS RN

861051-08-3

Product Name

3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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